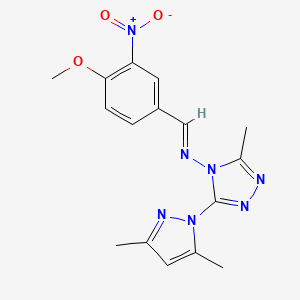![molecular formula C20H14ClNO4 B5908901 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate](/img/structure/B5908901.png)
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate, also known as MQA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MQA is a highly selective and potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in many cellular processes. In
Mécanisme D'action
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate is a highly selective and potent inhibitor of PKC, specifically targeting the alpha, beta, and gamma isoforms. By inhibiting PKC, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate disrupts the signaling pathways involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate has also been studied for its effects on other cellular processes. For example, studies have shown that 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate can inhibit the release of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Furthermore, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate in lab experiments is its high selectivity and potency for PKC inhibition. This allows researchers to specifically target the PKC isoforms of interest without affecting other cellular processes. However, one limitation of using 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate is its potential toxicity, as PKC inhibition can have adverse effects on normal cellular processes.
Orientations Futures
There are several future directions for further research on 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate. Additionally, further studies are needed to fully understand the mechanisms underlying the neuroprotective and anti-inflammatory effects of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate. Finally, clinical trials are needed to evaluate the potential of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate as an anticancer agent in humans.
In conclusion, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate is a chemical compound that has shown promise for its potential applications in scientific research, particularly in the field of cancer research. Its highly selective and potent inhibition of PKC makes it a valuable tool for studying the role of PKC in cellular processes. However, further research is needed to fully understand its mechanisms of action and potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate involves several steps, starting with the reaction of 6-chloro-1,3-benzodioxole with vinyl magnesium bromide to yield 2-(6-chloro-1,3-benzodioxol-5-yl)ethenol. This intermediate is then reacted with 8-hydroxyquinoline to form 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol. Lastly, acetylation of this compound with acetic anhydride yields the final product, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate.
Applications De Recherche Scientifique
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. PKC is known to be involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the development and progression of various cancers. Therefore, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate has been studied as a potential anticancer agent.
Propriétés
IUPAC Name |
[2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4/c1-12(23)26-17-4-2-3-13-5-7-15(22-20(13)17)8-6-14-9-18-19(10-16(14)21)25-11-24-18/h2-10H,11H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPGYSCAANWDHM-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC4=C(C=C3Cl)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC4=C(C=C3Cl)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(2,4-dimethylphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B5908835.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5908842.png)
![4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5908849.png)
![methyl 1-(4-chlorophenyl)-3-(4-nitrophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B5908851.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908858.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908864.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5908878.png)
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B5908885.png)
![6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908888.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908899.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5908909.png)

![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B5908921.png)
![2-ethyl-5-imino-6-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908927.png)